Fosfato de Tedizolid (ent-Tedizolid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Tedizolid Phosphate: is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. This compound is particularly effective against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species .
Aplicaciones Científicas De Investigación
ent-Tedizolid Phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the stability and degradation of oxazolidinone antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Approved for the treatment of acute bacterial skin and skin structure infections.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Mecanismo De Acción
Target of Action
Tedizolid phosphate, an oxazolidinone class antibiotic, primarily targets Gram-positive bacteria . It is particularly effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae .
Mode of Action
Tedizolid phosphate inhibits bacterial protein synthesis . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . The L3 and L4 ribosomal proteins, located proximally to the 23S rRNA, are the primary targets of tedizolid . Mutations in these proteins appear to disturb the interactions between oxazolidinones and the peptidyl transferase center (PTC), thereby inhibiting protein synthesis .
Biochemical Pathways
Tedizolid phosphate affects the protein synthesis pathway in bacteria. By binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, it prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the circulating active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This process is unlikely to involve the action of cytochrome P450-family enzymes . Tedizolid’s high bioavailability allows for once-daily dosing in both oral and intravenous forms .
Result of Action
The primary result of tedizolid’s action is the inhibition of bacterial protein synthesis, leading to the effective treatment of certain Gram-positive bacterial infections . Tedizolid has consistently shown potency advantages over linezolid against Gram-positive microorganisms, including those with reduced susceptibility to linezolid .
Action Environment
The efficacy and stability of tedizolid can be influenced by environmental factors such as the presence of drug-resistant bacteria. For instance, tedizolid is generally effective against multidrug-resistant Gram-positive bacteria . Its minimum inhibitory concentrations appear to be largely unaffected by the chloramphenicol–florfenicol resistance (cfr) gene, which has been implicated in a number of published linezolid-resistant organism outbreaks .
Análisis Bioquímico
Biochemical Properties
ent-Tedizolid Phosphate interacts with bacterial ribosomes, specifically the 50S subunit, to inhibit protein synthesis . This interaction disrupts the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Cellular Effects
ent-Tedizolid Phosphate has shown activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . It also has activity against Mycobacterium spp and Nocardia spp . The drug’s impact on these bacteria can influence cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
ent-Tedizolid Phosphate is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . It exerts its effects at the molecular level by binding to the bacterial 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex, essential for bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
Prolonged therapy with ent-Tedizolid Phosphate (median, 188 days; interquartile range, 62–493 days) appeared to be well tolerated in patients . This suggests that the drug has good stability and does not degrade significantly over time.
Dosage Effects in Animal Models
The effects of ent-Tedizolid Phosphate in animal models have been observed to vary with different dosages
Metabolic Pathways
After administration, ent-Tedizolid Phosphate is converted to tedizolid, the active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This metabolic process does not involve the action of cytochrome P450-family enzymes .
Transport and Distribution
The volume of distribution for tedizolid following a single intravenous dose of 200 mg is between 67 and 80 L . Tedizolid has been observed to penetrate the interstitial space of both adipose and skeletal muscle tissue and is also found in the epithelial lining fluid as well as in alveolar macrophages .
Subcellular Localization
The specific subcellular localization of ent-Tedizolid Phosphate is not clearly mentioned in the available literature. Given its mechanism of action, it can be inferred that it localizes to the bacterial ribosome within the cell where it exerts its antibacterial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ent-Tedizolid Phosphate involves several steps. One method includes the reaction of 2-(2-methyl tetrazolium-5-base) pyridine-5-boric acid ester with R-3-(3-bromo-phenyl-4-fluoro)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst and potassium ethanoate in 1,4-dioxane at 110°C .
Industrial Production Methods: Industrial production of ent-Tedizolid Phosphate typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The compound is then formulated into tablets or intravenous vials for clinical use .
Análisis De Reacciones Químicas
Types of Reactions: ent-Tedizolid Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. It is stable under thermal and photolytic conditions but degrades significantly under oxidative and hydrolytic conditions .
Common Reagents and Conditions:
Hydrolysis: Neutral, acidic, and alkaline conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Photolysis: Exposure to UV light.
Major Products Formed: The major degradation product of ent-Tedizolid Phosphate is tedizolid, which retains antimicrobial activity .
Comparación Con Compuestos Similares
Uniqueness: ent-Tedizolid Phosphate is unique due to its higher potency, lower required dosage, and reduced side effects compared to linezolid. It also shows activity against linezolid-resistant strains, making it a valuable addition to the antimicrobial arsenal .
Actividad Biológica
ent-Tedizolid phosphate, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily effective against Gram-positive bacteria. This article explores its biological activity, pharmacokinetics, mechanisms of action, and clinical efficacy, supported by data tables and relevant case studies.
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, specifically in the peptidyl transferase center (PTC). This binding alters the conformation of a conserved nucleotide, rendering the PTC non-functional for peptide bond formation, thus inhibiting the initiation of protein synthesis .
Pharmacokinetics
The pharmacokinetic profile of tedizolid demonstrates notable characteristics that enhance its therapeutic potential:
- Absorption : Tedizolid phosphate is rapidly converted to tedizolid upon administration. The absolute bioavailability exceeds 90%, with peak plasma concentrations (Cmax) achieved approximately 3 hours post-dose .
- Distribution : The volume of distribution ranges from 67 to 113 L, indicating extensive tissue penetration. Tedizolid shows significant binding to plasma proteins (70-90%), which is not affected by renal or hepatic impairment .
- Metabolism : Primarily metabolized in the liver through sulfate conjugation, tedizolid is excreted mainly as an inactive sulfate conjugate in urine and feces .
- Half-life : The half-life of tedizolid is approximately 12 hours, allowing for once-daily dosing .
In Vitro and In Vivo Efficacy
Tedizolid has demonstrated potent activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), enterococci, and streptococci. The minimum inhibitory concentration (MIC) values for tedizolid against these organisms are significantly lower than those for linezolid, highlighting its enhanced efficacy:
Pathogen | MIC Range (mcg/mL) |
---|---|
Vancomycin-susceptible E. faecalis | 0.5 - 1 |
Vancomycin-resistant E. faecalis | 0.5 - 1 |
Staphylococcus aureus | <0.5 - 1 |
Streptococcus pneumoniae | <0.5 - 1 |
Tedizolid exhibits bactericidal activity in vivo against certain isolates, particularly in mouse models of infection where it was more effective than linezolid .
Resistance Mechanisms
Resistance to tedizolid can occur through mutations in the 23S rRNA or ribosomal proteins L3 and L4. The cfr gene also confers resistance to multiple ribosome-targeting antibiotics, complicating treatment options for resistant strains .
Clinical Studies
A Phase 2 dose-ranging study evaluated tedizolid phosphate in patients with complicated skin and skin structure infections (cSSSIs). Results indicated that doses of 200 mg to 400 mg once daily were well-tolerated and effective compared to traditional therapies .
Case Study Example
In a clinical trial involving patients with cSSSIs caused by MRSA, tedizolid showed higher clinical success rates compared to linezolid, particularly in patients with neutropenia. This suggests that tedizolid's efficacy may be enhanced in the presence of neutrophils due to better intracellular accumulation and reactive oxygen species generation during phagocytosis .
Propiedades
Número CAS |
1835340-19-6 |
---|---|
Fórmula molecular |
C17H16FN6O6P |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m0/s1 |
Clave InChI |
QCGUSIANLFXSGE-LBPRGKRZSA-N |
SMILES isomérico |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)O)F |
SMILES canónico |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |
Sinónimos |
(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.